molecular formula C20H32O3 B1232904 14,15-Epoxy-5,8,11-eicosatrienoic acid CAS No. 98103-48-1

14,15-Epoxy-5,8,11-eicosatrienoic acid

Cat. No.: B1232904
CAS No.: 98103-48-1
M. Wt: 320.5 g/mol
InChI Key: JBSCUHKPLGKXKH-LLZJRKGESA-N
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Description

14,15-Epoxy-5,8,11-eicosatrienoic acid is a metabolite of arachidonic acid and belongs to the class of epoxyeicosatrienoic acids. These compounds are produced by cytochrome P450 epoxygenases and play significant roles as endogenous lipid mediators. They are involved in various physiological processes, including the regulation of blood pressure and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

14,15-Epoxy-5,8,11-eicosatrienoic acid can be synthesized from arachidonic acid through the action of cytochrome P450 epoxygenases. The reaction involves the epoxidation of the double bonds in arachidonic acid, resulting in the formation of the epoxy group at the 14,15-position .

Industrial Production Methods

Industrial production of this compound typically involves the use of biocatalysts, such as cytochrome P450 enzymes, to convert arachidonic acid into the desired product. The process may include steps to purify and isolate the compound from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions

14,15-Epoxy-5,8,11-eicosatrienoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Dihydroxy derivatives: Formed through oxidation.

    Vicinal diols: Formed through hydrolysis.

    Alcohols: Formed through reduction.

Scientific Research Applications

14,15-Epoxy-5,8,11-eicosatrienoic acid has numerous applications in scientific research:

Mechanism of Action

14,15-Epoxy-5,8,11-eicosatrienoic acid exerts its effects by binding to specific receptors and activating various signaling pathways. It acts as a vasodilator, promoting the relaxation of blood vessels and reducing blood pressure. The compound also has anti-inflammatory properties, inhibiting the production of pro-inflammatory cytokines and reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Epoxy-8,11,14-eicosatrienoic acid
  • 8,9-Epoxy-5,11,14-eicosatrienoic acid
  • 11,12-Epoxy-5,8,14-eicosatrienoic acid

Uniqueness

14,15-Epoxy-5,8,11-eicosatrienoic acid is unique due to its specific position of the epoxy group, which influences its biological activity and interactions with receptors. This positional specificity allows it to have distinct physiological effects compared to other epoxyeicosatrienoic acids .

Properties

CAS No.

98103-48-1

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

IUPAC Name

(5Z,8Z,11Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]trideca-5,8,11-trienoic acid

InChI

InChI=1S/C20H32O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h4,6-7,9-10,13,18-19H,2-3,5,8,11-12,14-17H2,1H3,(H,21,22)/b6-4-,9-7-,13-10-/t18-,19+/m0/s1

InChI Key

JBSCUHKPLGKXKH-LLZJRKGESA-N

SMILES

CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)O

Isomeric SMILES

CCCCC[C@H]1[C@H](O1)C/C=C\C/C=C\C/C=C\CCCC(=O)O

Canonical SMILES

CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)O

physical_description

Solid

Pictograms

Irritant

Synonyms

14,15-EET
14,15-epoxy-5,8,11-eicosatrienoic acid
14,15-epoxy-5,8,11-eicosatrienoic acid, (2alpha(5Z,8Z,11Z),3alpha)-isomer
14,15-epoxyeicosatrienoic acid
14,15-oxido-5,8,11-eicosatrienoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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